5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid
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Overview
Description
5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a phenyl ring bearing a tert-butoxycarbonyl-protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the carboxylic acid group: This can be done via oxidation reactions, such as the use of potassium permanganate or chromium trioxide.
Attachment of the phenyl ring: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the phenyl ring is coupled with a halogenated furan derivative.
Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems for the efficient and scalable introduction of the tert-butoxycarbonyl group. This method offers advantages in terms of sustainability and process control .
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Nitro derivatives, halogenated phenyl derivatives.
Scientific Research Applications
5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid depends on its specific applicationThe tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonylamino)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a furan ring.
tert-Butoxycarbonyl-protected amino acids: Share the Boc protecting group but differ in the core structure.
Uniqueness
5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid is unique due to the combination of a furan ring, a carboxylic acid group, and a Boc-protected amine. This combination provides distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-11-6-4-10(5-7-11)12-8-9-13(21-12)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRWSEOLCQIDEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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